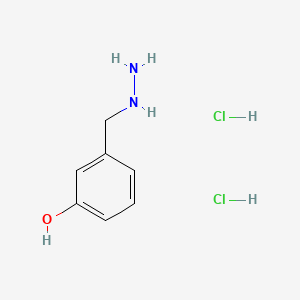

3-Hydroxybenzylhydrazin-dihydrochlorid

Übersicht

Beschreibung

3-Hydroxybenzylhydrazin-dihydrochlorid ist eine chemische Verbindung mit der Summenformel C7H12Cl2N2O und einem Molekulargewicht von 211,09 g/mol . Es ist auch unter anderen Namen bekannt, wie z. B. α-Hydrazino-m-Kresol-dihydrochlorid und 3-(Hydrazinomethyl)phenol-dihydrochlorid . Diese Verbindung wird hauptsächlich als Inhibitor der L-aromatischen Aminosäure-Decarboxylase eingesetzt und findet Anwendung in verschiedenen wissenschaftlichen Forschungsbereichen .

Wissenschaftliche Forschungsanwendungen

3-Hydroxybenzylhydrazine dihydrochloride has several scientific research applications:

Wirkmechanismus

Target of Action

The primary target of 3-Hydroxybenzylhydrazine dihydrochloride is L-aromatic amino acid decarboxylase (L-AADC) . This enzyme plays a crucial role in the biosynthesis of neurotransmitters like dopamine and serotonin, which are essential for various physiological functions including mood regulation and motor control .

Mode of Action

3-Hydroxybenzylhydrazine dihydrochloride acts as an inhibitor of L-AADC . It also inhibits other pyridoxal-phosphate-requiring enzymes by forming the 3-hydroxybenzylhydrazone of that cofactor . This interaction results in the reduction of the enzymatic activity, thereby affecting the synthesis of the neurotransmitters .

Biochemical Pathways

The inhibition of L-AADC disrupts the normal biochemical pathways involved in the synthesis of neurotransmitters. Specifically, it affects the conversion of L-Dopa to dopamine and 5-hydroxytryptophan to serotonin . The downstream effects of this disruption can lead to alterations in mood, cognition, and motor control.

Biochemische Analyse

Biochemical Properties

3-Hydroxybenzylhydrazine dihydrochloride plays a significant role in biochemical reactions by inhibiting L-aromatic amino acid decarboxylase . This enzyme is responsible for the decarboxylation of aromatic amino acids such as L-DOPA to dopamine. By inhibiting this enzyme, 3-Hydroxybenzylhydrazine dihydrochloride affects the synthesis of neurotransmitters. Additionally, it inhibits GABA aminotransferase and other pyridoxal-phosphate-requiring enzymes by forming the 3-hydroxybenzylhydrazone of the cofactor .

Cellular Effects

3-Hydroxybenzylhydrazine dihydrochloride influences various cellular processes. It crosses the blood-brain barrier and affects neurotransmitter synthesis by inhibiting L-aromatic amino acid decarboxylase . This inhibition can lead to altered levels of neurotransmitters such as dopamine and serotonin, impacting cell signaling pathways and gene expression. Furthermore, the compound’s inhibition of GABA aminotransferase affects GABA metabolism, which plays a crucial role in cellular metabolism and neurotransmission .

Molecular Mechanism

At the molecular level, 3-Hydroxybenzylhydrazine dihydrochloride exerts its effects by binding to the active site of L-aromatic amino acid decarboxylase, thereby inhibiting its activity . This binding prevents the decarboxylation of aromatic amino acids, leading to decreased synthesis of neurotransmitters. Additionally, the compound forms a hydrazone with pyridoxal phosphate, inhibiting pyridoxal-phosphate-requiring enzymes such as GABA aminotransferase .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Hydroxybenzylhydrazine dihydrochloride can change over time. The compound is relatively stable, but its activity may decrease due to degradation or interaction with other molecules . Long-term studies have shown that prolonged exposure to the compound can lead to sustained inhibition of enzyme activity, affecting cellular function and metabolism .

Dosage Effects in Animal Models

The effects of 3-Hydroxybenzylhydrazine dihydrochloride vary with different dosages in animal models. At low doses, the compound effectively inhibits L-aromatic amino acid decarboxylase without causing significant toxicity . At higher doses, it can lead to adverse effects such as neurotoxicity and altered neurotransmitter levels . Threshold effects have been observed, where a certain dosage is required to achieve significant enzyme inhibition .

Metabolic Pathways

3-Hydroxybenzylhydrazine dihydrochloride is involved in metabolic pathways related to neurotransmitter synthesis and metabolism . It interacts with enzymes such as L-aromatic amino acid decarboxylase and GABA aminotransferase, affecting the levels of neurotransmitters like dopamine and GABA . These interactions can lead to changes in metabolic flux and metabolite levels, impacting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, 3-Hydroxybenzylhydrazine dihydrochloride is transported and distributed through various mechanisms . It crosses the blood-brain barrier, allowing it to affect central nervous system functions . The compound may interact with transporters and binding proteins that facilitate its localization and accumulation in specific tissues .

Subcellular Localization

3-Hydroxybenzylhydrazine dihydrochloride’s subcellular localization is influenced by its interactions with targeting signals and post-translational modifications . It may be directed to specific compartments or organelles within the cell, affecting its activity and function . These localization mechanisms ensure that the compound exerts its effects in the appropriate cellular context .

Vorbereitungsmethoden

Die Synthese von 3-Hydroxybenzylhydrazin-dihydrochlorid erfolgt typischerweise durch Reaktion von 3-Hydroxybenzaldehyd mit Hydrazinhydrat in Gegenwart von Salzsäure . Die Reaktionsbedingungen umfassen das Erhitzen des Gemisches unter Rückfluss für mehrere Stunden, gefolgt von Abkühlen und Kristallisation, um das Dihydrochloridsalz zu erhalten . Industrielle Produktionsverfahren können ähnliche Synthesewege verwenden, jedoch im größeren Maßstab mit optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten .

Analyse Chemischer Reaktionen

3-Hydroxybenzylhydrazin-dihydrochlorid durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Diese Verbindung kann oxidiert werden, um entsprechende Hydrazone oder andere oxidierte Derivate zu bilden.

Reduktion: Sie kann reduziert werden, um Hydrazinderivate zu bilden.

Substitution: Die Hydroxylgruppe kann an Substitutionsreaktionen teilnehmen, um verschiedene substituierte Derivate zu bilden.

Zu den gängigen Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, gehören Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und Substitutionsreagenzien wie Alkylhalogenide . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Reagenzien und Bedingungen ab .

Wissenschaftliche Forschungsanwendungen

This compound hat mehrere wissenschaftliche Forschungsanwendungen:

Chemie: Es wird als Zwischenprodukt bei der Synthese verschiedener organischer Verbindungen verwendet.

Industrie: Es wird bei der Herstellung von Pharmazeutika und anderen Feinchemikalien eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von this compound beinhaltet die Inhibition der L-aromatischen Aminosäure-Decarboxylase . Dieses Enzym ist für die Decarboxylierung von aromatischen Aminosäuren verantwortlich, und seine Inhibition führt zu einer Verringerung der Produktion von Neurotransmittern wie Dopamin . Die Verbindung bildet mit dem Cofaktor Pyridoxalphosphat ein Hydrazon und hemmt dadurch die Aktivität des Enzyms . Darüber hinaus kann es GABA-Aminotransferase und andere Pyridoxalphosphat-abhängige Enzyme hemmen .

Vergleich Mit ähnlichen Verbindungen

3-Hydroxybenzylhydrazin-dihydrochlorid kann mit anderen ähnlichen Verbindungen verglichen werden, wie z. B.:

Benzhydrazid: Wird als Zwischenprodukt in der organischen Synthese verwendet.

4-Brombenzoesäurehydrazid: Wird bei der Synthese von Pharmazeutika verwendet.

4-Chlorbenzoesäurehydrazid: Wird bei der Synthese von Agrochemikalien verwendet.

2-Hydrazinopyridin: Wird bei der Synthese von heterozyklischen Verbindungen verwendet.

Die Einzigartigkeit von this compound liegt in seiner Fähigkeit, die Blut-Hirn-Schranke zu überwinden, und seiner spezifischen Inhibition der L-aromatischen Aminosäure-Decarboxylase .

Eigenschaften

CAS-Nummer |

81012-99-9 |

|---|---|

Molekularformel |

C7H11ClN2O |

Molekulargewicht |

174.63 g/mol |

IUPAC-Name |

3-(hydrazinylmethyl)phenol;hydrochloride |

InChI |

InChI=1S/C7H10N2O.ClH/c8-9-5-6-2-1-3-7(10)4-6;/h1-4,9-10H,5,8H2;1H |

InChI-Schlüssel |

QOXJWHAYYZUAHR-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC(=C1)O)CNN.Cl.Cl |

Kanonische SMILES |

C1=CC(=CC(=C1)O)CNN.Cl |

Key on ui other cas no. |

81012-99-9 |

Piktogramme |

Corrosive; Irritant |

Löslichkeit |

17.5 [ug/mL] (The mean of the results at pH 7.4) |

Synonyme |

3-hydroxybenzylhydrazine 3-hydroxybenzylhydrazine hydrochloride m-hydroxybenzylhydrazine NSD 1015 NSD-1015 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of 3-Hydroxybenzylhydrazine dihydrochloride?

A1: 3-Hydroxybenzylhydrazine dihydrochloride acts as an inhibitor of aromatic L-amino acid decarboxylase (AADC). [, , , , ] This enzyme is crucial for the synthesis of dopamine and serotonin, as it catalyzes the decarboxylation of L-3,4-dihydroxyphenylalanine (L-DOPA) to dopamine and 5-hydroxytryptophan (5-HTP) to serotonin. By inhibiting AADC, 3-Hydroxybenzylhydrazine dihydrochloride effectively reduces the production of dopamine and serotonin in the central nervous system.

Q2: How is 3-Hydroxybenzylhydrazine dihydrochloride utilized in studying dopamine and serotonin systems?

A2: Researchers employ 3-Hydroxybenzylhydrazine dihydrochloride as a pharmacological tool to investigate the synthesis and metabolism of dopamine and serotonin. [, ] By administering the compound and observing the subsequent changes in neurotransmitter precursor (L-DOPA and 5-HTP) and neurotransmitter (dopamine and serotonin) levels, researchers can gain insights into the activity of enzymes like tyrosine hydroxylase and tryptophan hydroxylase.

Q3: Can you provide an example of how 3-Hydroxybenzylhydrazine dihydrochloride is used to study in vivo neurotransmitter synthesis?

A3: One study used 3-Hydroxybenzylhydrazine dihydrochloride to investigate the impact of microsphere embolism on monoamine levels in rat brains. [] By measuring the accumulation of L-DOPA and 5-HTP after 3-Hydroxybenzylhydrazine dihydrochloride administration, researchers could estimate the in vivo activity of tyrosine and tryptophan hydroxylase in different brain regions. This allowed them to observe how microsphere embolism, and subsequent treatment with nafronyl oxalate, affected the synthesis of dopamine and serotonin.

Q4: What analytical methods are employed to measure 3-Hydroxybenzylhydrazine dihydrochloride's effects on neurotransmitter levels?

A4: High-performance liquid chromatography with electrochemical detection (HPLC-ED) is commonly used to quantify the levels of dopamine, serotonin, and their precursors in biological samples. [, ] This technique separates and detects these compounds based on their electrochemical properties, allowing researchers to precisely measure the changes induced by 3-Hydroxybenzylhydrazine dihydrochloride.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[5-(4-Methoxyphenyl)-3-phenyl-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B1224200.png)

![2-chloro-N-[(2-hydroxy-5-methylphenyl)carbamothioyl]benzamide](/img/structure/B1224202.png)

![1-[4-(3,4-dihydroxyphenyl)-6-phenyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidin-5-yl]ethanone](/img/structure/B1224204.png)

![1-(2-furanylmethyl)-N-[2-(methylthio)-1,3-benzothiazol-6-yl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B1224206.png)

![(E)-N-[[4-(morpholin-4-ylmethyl)phenyl]carbamothioyl]-3-(3-nitrophenyl)prop-2-enamide](/img/structure/B1224212.png)

![3-{[4-(ETHANESULFONYL)-2-NITROPHENYL]SULFANYL}-4-METHYL-4H-1,2,4-TRIAZOLE](/img/structure/B1224214.png)

![2-[4-(4-nitrophenyl)-1-piperazinyl]-N-(2-pyridinyl)acetamide](/img/structure/B1224220.png)

![N-[5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B1224224.png)